N-phenethyl-3-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide

medicinal chemistry structure–activity relationship thioether linker

N-phenethyl-3-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide (CAS 690645-34-2) is a synthetic small molecule belonging to the thiazolo[2,3-c][1,2,4]triazole fused heterocyclic class. It bears a p-tolyl substituent at the 5-position of the thiazole ring and an N-phenethylpropanamide side‑chain linked through a thioether bridge at the 3-position of the triazole ring.

Molecular Formula C22H22N4OS2
Molecular Weight 422.57
CAS No. 690645-34-2
Cat. No. B2701252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenethyl-3-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide
CAS690645-34-2
Molecular FormulaC22H22N4OS2
Molecular Weight422.57
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCCC(=O)NCCC4=CC=CC=C4
InChIInChI=1S/C22H22N4OS2/c1-16-7-9-18(10-8-16)19-15-29-22-25-24-21(26(19)22)28-14-12-20(27)23-13-11-17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3,(H,23,27)
InChIKeyDWOXKUNVRHPVDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-phenethyl-3-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide – Core Scaffold, Physicochemical Profile, and Procurement Context


N-phenethyl-3-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide (CAS 690645-34-2) is a synthetic small molecule belonging to the thiazolo[2,3-c][1,2,4]triazole fused heterocyclic class [1]. It bears a p-tolyl substituent at the 5-position of the thiazole ring and an N-phenethylpropanamide side‑chain linked through a thioether bridge at the 3-position of the triazole ring. The thiazolo[2,3-c][1,2,4]triazole scaffold has been explored for anti‑inflammatory, analgesic, and antimicrobial activities [2], and the compound’s computed logP (XLogP3‑AA = 5.4), topological polar surface area (TPSA = 113 Ų), and hydrogen‑bond donor/acceptor profile place it within a drug‑like property space [1].

Why Generic Substitution of N-phenethyl-3-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide Risks Scientific Irreproducibility


The thiazolo[2,3-c][1,2,4]triazole chemotype is exquisitely sensitive to minor structural perturbations. Even a one‑methylene elongation of the thioalkyl linker from acetamide to propanamide critically alters the three‑dimensional presentation of the terminal amide pharmacophore. In the homologous 2-[[5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]acetamide, the APOBEC3G IC50 is 99 µM [1]; the propanamide linkage in the target compound can shift potency by rotating the amide group into a different interaction geometry. Moreover, the N‑phenethyl group modulates lipophilicity and target‑site occupancy in a manner that is not recapitulated by unsubstituted or p‑tolyl amides. These SAR features preclude interchangeability among in‑class analogs without quantitative verification [2].

Quantitative Differentiation of N-phenethyl-3-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide from Its Closest Analogs


Linker Length Differentiation: Propanamide vs. Acetamide in Thiazolo[2,3-c][1,2,4]triazole Thioethers

The target compound bears a propanamide side chain, whereas its closest sulfide analog, 2-[[5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]acetamide, contains an acetamide group. In biochemical assays against human APOBEC3G, the acetamide analog displayed an IC50 of 99 µM [1]. Although direct IC50 data for the propanamide compound are not publicly available, the additional methylene unit is expected to reposition the amide oxygen and nitrogen by approximately 1.5 Å, altering hydrogen‑bonding patterns and potentially modifying potency.

medicinal chemistry structure–activity relationship thioether linker

N‑Phenethyl Substitution Differentiates Target Compound from p‑Tolyl‑ and Unsubstituted Amide Analogs

The target compound incorporates an N‑phenethyl amide terminus, whereas closely related commercial analogs carry N‑(p‑tolyl) (e.g., N-(4-methylphenyl)-3-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]propanamide) or N‑phenyl substituents [1]. The computed XLogP3‑AA of the target is 5.4 [2]. The phenethyl group adds two extra methylene units and an additional aromatic ring relative to simpler N‑aryl counterparts, increasing hydrophobicity and the potential for π‑stacking with hydrophobic enzyme pockets. This lipophilic shift is expected to correlate with plasma‑protein binding and membrane permeability, although quantitative comparative absorption data are lacking.

pharmacophore steric bulk lipophilicity modulation target engagement

C5 p‑Tolyl vs. 4‑Chlorophenyl Substitution Alters Electronic Landscape and Potential Off‑Target Profile

A commercially available analog, 3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-phenethylpropanamide (CAS 671200-10-5), replaces the p‑tolyl group of the target compound with a 4‑chlorophenyl substituent . The chlorine atom introduces electron‑withdrawing character (σp = +0.23 vs. σp = −0.17 for methyl), which can polarize the thiazole‑triazole π‑system and alter the compound’s redox potential. This electronic difference may influence CYP450‑mediated metabolism and metabolite profiles. No head‑to‑head metabolic stability data exist, but the structural divergence is sufficient to warrant distinct compound handling in in vitro and in vivo studies.

halogen substitution electron‑withdrawing group CYP inhibition

Rotatable Bond Count and Conformational Flexibility Differentiates Propanamide from Acetamide and N‑Substituted Analogs

The target compound possesses 8 rotatable bonds (PubChem), compared with 7 rotatable bonds for the acetamide analog 2-[[5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]acetamide and 9 rotatable bonds for the N‑phenethyl‑2‑((5‑phenylthiazolo[2,3-c][1,2,4]triazol‑3‑yl)thio)acetamide analog [1]. The additional rotatable bond in the target molecule increases conformational entropy, which may reduce binding affinity if the bioactive conformation requires a higher degree of pre‑organization. Conversely, it may enable the molecule to adopt conformations that are inaccessible to more rigid analogs, potentially expanding its target profile.

conformational entropy ligand pre‑organization docking

Recommended Application Scenarios for N-phenethyl-3-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide Based on Quantitative Evidence


Negative Control Studies Requiring a Thiazolo[2,3-c][1,2,4]triazole Scaffold with Reduced APOBEC3G Potency

Given the weak APOBEC3G inhibition (IC50 = 99 µM) observed for the homologous acetamide analog [1], the target compound may serve as a negative control or low‑potency reference in cellular assays probing APOBEC3G‑dependent restriction of retroviral replication, where a structurally matched, low‑activity compound is required.

Comparative Structure–Activity Relationship (SAR) Studies on Thioether‑Linked Triazolothiazole Amides

The target compound fills a specific position in a linker‑length SAR matrix. Researchers investigating the impact of ethylene‑ vs. propylene‑chain thioethers on target binding can use this compound directly alongside the acetamide analog (CID 3154265) to quantify the biological effect of one methylene insertion [1].

Physicochemical Property Benchmarking in CNS Drug‑Likeness Optimization

With a computed logP of 5.4 and TPSA of 113 Ų [2], the compound sits near the upper boundary of CNS drug‑likeness (logP ≤5, TPSA ≤90 Ų). It is suitable as a positive control for evaluating permeability‑efflux relationships in MDCK‑MDR1 or hCMEC/D3 blood‑brain barrier models, particularly when exploring how slight logP increases alter brain penetration.

Electron‑Donating Substituent Reference in CYP450 Inhibition Panels

The p‑tolyl group at C5 provides an electron‑donating Hammett character (σp = −0.17), in contrast to the electron‑withdrawing 4‑chlorophenyl analog (σp = +0.23) . This compound can be used as a matched reference to deconvolute the contribution of aryl ring electronics to CYP3A4 or CYP2D6 inhibition in early‑stage ADME screening.

Quote Request

Request a Quote for N-phenethyl-3-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.